molecular formula C12H9Cl2FO2 B2400002 3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287341-91-5

3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2400002
CAS RN: 2287341-91-5
M. Wt: 275.1
InChI Key: NWHCMWAGRZJJKV-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane is a highly strained molecule . It consists of three rings of four carbon atoms each . The compound you’re asking about seems to be a derivative of bicyclo[1.1.1]pentane, with a carboxylic acid group and a 3,5-dichloro-4-fluorophenyl group attached.


Synthesis Analysis

The synthesis of fluoro-substituted bicyclo[1.1.1]pentanes has been developed after more than 20 years of trials . The reaction of alkyl iodides with propellane under certain conditions can lead to the formation of alkyl-substituted bicyclo[1.1.1]pentanes .


Molecular Structure Analysis

The molecular structure of bicyclo[1.1.1]pentane consists of three rings of four carbon atoms each . Fluorination of the structure can significantly increase its acidity .


Chemical Reactions Analysis

The reaction of alkyl iodides with propellane under certain conditions can lead to the formation of alkyl-substituted bicyclo[1.1.1]pentanes . The reaction can be catalyzed by triethylborane .


Physical And Chemical Properties Analysis

The physicochemical properties of fluoro-substituted bicyclo[1.1.1]pentanes have been studied . Fluorination of the structure can significantly increase its acidity .

Future Directions

Bicyclo[1.1.1]pentanes are highly popular in academic and industrial research . The number of bicyclo[1.1.1]pentane-containing molecules is growing dramatically every year . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

properties

IUPAC Name

3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2FO2/c13-7-1-6(2-8(14)9(7)15)11-3-12(4-11,5-11)10(16)17/h1-2H,3-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHCMWAGRZJJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=CC(=C(C(=C3)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

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